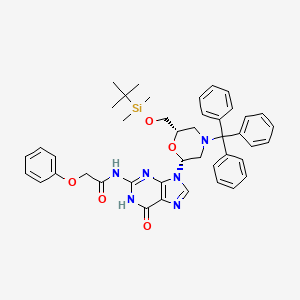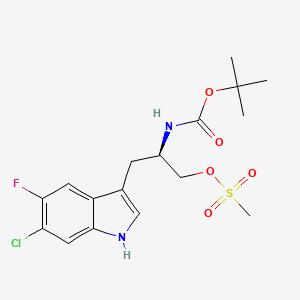
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-((2R,6S)-6-(((tert-butildimetilsilil)oxi)metil)-4-tritilmorfolin-2-il)-6-oxo-6,9-dihidro-1H-purin-2-il)-2-fenoxiacetamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una base de purina unida a un anillo de morfolina, que está modificado adicionalmente con un grupo tert-butildimetilsilil y una parte fenoxiacetamida. La estructura única de este compuesto lo convierte en un tema interesante para la investigación en química, biología y medicina.
Métodos De Preparación
La síntesis de N-(9-((2R,6S)-6-(((tert-butildimetilsilil)oxi)metil)-4-tritilmorfolin-2-il)-6-oxo-6,9-dihidro-1H-purin-2-il)-2-fenoxiacetamida implica varios pasos:
Formación del anillo de morfolina: El anillo de morfolina se sintetiza mediante una serie de reacciones que involucran los materiales de partida y reactivos adecuados.
Introducción de la base de purina: La base de purina se introduce mediante una reacción de sustitución nucleofílica.
Unión del grupo tert-butildimetilsilil: El grupo tert-butildimetilsilil se une al anillo de morfolina utilizando cloruro de tert-butildimetilsilil en presencia de una base.
Formación de la parte fenoxiacetamida: La parte fenoxiacetamida se introduce mediante una reacción de acoplamiento de amidas utilizando ácido fenoxiacético y un reactivo de acoplamiento adecuado.
Los métodos de producción industrial para este compuesto implicarían la ampliación de estas rutas sintéticas, optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
N-(9-((2R,6S)-6-(((tert-butildimetilsilil)oxi)metil)-4-tritilmorfolin-2-il)-6-oxo-6,9-dihidro-1H-purin-2-il)-2-fenoxiacetamida sufre diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la parte fenoxiacetamida.
Reducción: Las reacciones de reducción pueden ocurrir en la base de purina o en el anillo de morfolina.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden tener lugar en varias posiciones del compuesto.
Hidrólisis: El enlace amida en la parte fenoxiacetamida puede hidrolizarse en condiciones ácidas o básicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos o electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
N-(9-((2R,6S)-6-(((tert-butildimetilsilil)oxi)metil)-4-tritilmorfolin-2-il)-6-oxo-6,9-dihidro-1H-purin-2-il)-2-fenoxiacetamida tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología: El compuesto se puede utilizar en estudios que involucran inhibición enzimática, unión a receptores y vías de señalización celular.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales o como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N-(9-((2R,6S)-6-(((tert-butildimetilsilil)oxi)metil)-4-tritilmorfolin-2-il)-6-oxo-6,9-dihidro-1H-purin-2-il)-2-fenoxiacetamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y modulando las vías celulares. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
N-(9-((2R,6S)-6-(((tert-butildimetilsilil)oxi)metil)-4-tritilmorfolin-2-il)-6-oxo-6,9-dihidro-1H-purin-2-il)-2-fenoxiacetamida se puede comparar con compuestos similares como:
Análogos de N-(9-((2R,6S)-6-(((tert-butildimetilsilil)oxi)metil)-4-tritilmorfolin-2-il)-6-oxo-6,9-dihidro-1H-purin-2-il)-2-fenoxiacetamida: Estos compuestos tienen estructuras similares pero con ligeras modificaciones en los grupos funcionales.
Inhibidores basados en purina: Compuestos que comparten la base de purina pero difieren en las partes unidas.
Derivados de morfolina: Compuestos que contienen el anillo de morfolina pero tienen diferentes sustituyentes.
La singularidad de N-(9-((2R,6S)-6-(((tert-butildimetilsilil)oxi)metil)-4-tritilmorfolin-2-il)-6-oxo-6,9-dihidro-1H-purin-2-il)-2-fenoxiacetamida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C43H48N6O5Si |
|---|---|
Peso molecular |
757.0 g/mol |
Nombre IUPAC |
N-[9-[(2R,6S)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C43H48N6O5Si/c1-42(2,3)55(4,5)53-28-35-26-48(43(31-18-10-6-11-19-31,32-20-12-7-13-21-32)33-22-14-8-15-23-33)27-37(54-35)49-30-44-38-39(49)46-41(47-40(38)51)45-36(50)29-52-34-24-16-9-17-25-34/h6-25,30,35,37H,26-29H2,1-5H3,(H2,45,46,47,50,51)/t35-,37+/m0/s1 |
Clave InChI |
MNJJIVKJWYMOEF-YBZKQSBQSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CN(CC(O1)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)
![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)


![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)


![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)
![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)


